[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine
Description
Properties
IUPAC Name |
[2-(oxan-4-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYBWINUIGVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594613 | |
| Record name | 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-33-3 | |
| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination Using Sodium Tris(acetoxy)borohydride
A widely used method involves reductive amination of a benzaldehyde derivative with tetrahydropyran-4-amine under mild conditions:
- Reagents:
- Benzaldehyde or benzyl derivative with a suitable leaving group
- Tetrahydropyran-4-amine
- Sodium tris(acetoxy)borohydride (NaB(OAc)3H) as reducing agent
- Solvent: Dichloromethane (CH2Cl2)
- Conditions:
- Room temperature (~20°C)
- Stirring for several hours
- Procedure:
- Mix benzaldehyde derivative and tetrahydropyran-4-amine in CH2Cl2.
- Add NaB(OAc)3H portion-wise under stirring.
- Allow reaction to proceed at room temperature for approximately 2 hours.
- Quench with aqueous base (2N NaOH), extract with organic solvent, wash, dry, and concentrate.
- Purify by column chromatography (e.g., 4:1 CH2Cl2:MeOH).
- Yield: Approximately 59% for the intermediate carbamate derivative.
This method efficiently forms the amine linkage while preserving the tetrahydropyran ether moiety.
Amine Deprotection and Isolation
Following reductive amination, the protected amine intermediate (e.g., tert-butyl carbamate) can be deprotected:
- Reagents:
- Hydrogen chloride in dioxane
- Conditions:
- Room temperature, stirring for 12 hours
- Procedure:
- Dissolve the protected intermediate in CH2Cl2.
- Add HCl in dioxane and stir at room temperature.
- Remove solvent under vacuum.
- Neutralize residue with 2N NaOH and extract with ethyl acetate.
- Wash, dry, and concentrate to yield the free amine as a pale yellow oil.
- Yield: Approximately 83%.
Alternative Approaches: Nucleophilic Aromatic Substitution (SNAr)
Another approach involves nucleophilic substitution on nitro- or fluoro-substituted aromatic esters with tetrahydropyran-4-amine:
- Reagents:
- tert-Butyl 4-fluoro-3-nitrobenzoate or related aromatic electrophiles
- Tetrahydropyran-4-amine
- Base such as N-ethyl-N,N-diisopropylamine (Hunig’s base)
- Solvent: Ethanol or other polar solvent
- Conditions:
- Heating at 90°C in sealed tube for 18 hours
- Outcome:
This method can be useful for introducing the amine group directly onto aromatic rings bearing good leaving groups.
Summary of Key Reaction Parameters and Yields
Research Findings and Practical Considerations
- The reductive amination method using sodium tris(acetoxy)borohydride is preferred for its mild conditions and moderate to good yields.
- Deprotection with HCl in dioxane is effective for removing protecting groups without degrading the tetrahydropyran ether.
- Nucleophilic aromatic substitution offers an alternative route but with lower yields and harsher conditions.
- Purification typically involves column chromatography with dichloromethane/methanol mixtures.
- The tetrahydropyran moiety is stable under these reaction conditions, allowing selective functionalization of the phenylmethylamine portion.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Amine group (-NH2) : Susceptible to nucleophilic substitution, oxidation, and condensation reactions.
-
Tetrahydropyran ether (THP) : Hydrolyzes under acidic conditions to form diols .
-
Aryl ether linkage : Stable under most conditions but reactive under strong acidic/basic environments.
Oxidation Reactions
The primary amine group undergoes oxidation to form:
-
Imine derivatives under mild conditions (e.g., reaction with ketones/aldehydes) .
-
Nitriles or oximes under stronger oxidizing agents (e.g., H2O2, KMnO4).
Example :
Reduction Reactions
The THP ether may participate in catalytic hydrogenation, though the amine group is generally more reactive:
Nucleophilic Substitution
The amine acts as a nucleophile in:
-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts .
-
Acetylation : Formation of amides via reaction with acyl chlorides.
Example :
Hydrolysis of THP Ether
Under acidic conditions (e.g., H2SO4/H2O), the THP group hydrolyzes to form:
Example :
Cross-Coupling Reactions
Potential participation in:
-
Ullmann-type reactions (if the amine is deprotonated).
Comparison of Reactivity with Structural Analogs
Scientific Research Applications
There appears to be a misunderstanding in the query, as the compound specified is "[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine," but the provided search results largely concern "[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine." These are different compounds with potentially distinct applications. As such, the following information pertains to [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, unless otherwise specified.
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a chemical compound with potential applications across various scientific and industrial fields. Its structure features a tetrahydropyran ring, which gives it unique steric and electronic properties compared to similar compounds.
Scientific Research Applications
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies. It is also investigated for its potential biological activity and interactions with biomolecules, including uses in enzyme inhibition and receptor binding studies. Researchers have explored its potential therapeutic applications, including drug development and its effects on various biological pathways.
Chemistry
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a valuable building block in creating complex organic molecules and exploring new synthetic methods.
Biology
The compound is studied for its potential biological activity and how it interacts with biomolecules. This includes studying enzyme inhibition and how it binds to receptors.
Medicine
This compound is explored for possible therapeutic uses, such as in drug development, and its effects on different biological pathways are studied.
Industry
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is used in making specialty chemicals and materials, as well as in developing new industrial processes and products.
The compound has garnered attention in medicinal chemistry for its potential biological activities. The compound can bind to active sites, inhibiting or modulating the activity of these targets, affecting various biochemical pathways and leading to changes in cellular functions and responses.
Case Studies
Mechanism of Action
The mechanism of action of [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine are compared below based on substituent position, functional groups, and physicochemical properties.
Table 1: Key Structural and Physical Properties of Analogs
Structural and Functional Analysis
Positional Isomerism :
- The ortho vs. para substitution of the tetrahydropyran-4-yloxy group significantly impacts steric hindrance and electronic distribution. For example, the para-substituted [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine may exhibit improved synthetic accessibility due to reduced steric clashes compared to the ortho isomer .
The morpholine-containing analog ([2-(2-Morpholinoethoxy)phenyl]methylamine) introduces a polar heterocycle, likely enhancing water solubility and altering pharmacokinetic profiles compared to tetrahydropyran-based compounds .
Commercial Availability and Purity
Biological Activity
Introduction
[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring, a tetrahydropyran moiety, and an amine functional group. The presence of these functional groups is believed to influence its biological activity significantly. The tetrahydropyran ring may enhance the reactivity and selectivity of the amine group, making it a candidate for various pharmacological applications.
Antidepressant Properties
Research indicates that derivatives of phenylalkylamines, like this compound, may exhibit antidepressant activity through modulation of neurotransmitter systems. The structure suggests potential interactions with serotonin and norepinephrine pathways, which are critical in mood regulation.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for drug design. Interaction studies typically involve:
- Binding assays : To determine affinity for specific receptors.
- Enzyme inhibition studies : Assessing the compound's ability to inhibit or activate enzymatic pathways.
These studies are crucial for elucidating the mechanisms underlying its biological effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions : Utilizing tetrahydropyran derivatives as nucleophiles.
- Reductive amination : Involving the reaction of an aldehyde with an amine in the presence of reducing agents.
Comparative Biological Activity
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring and ethynyl group | Antagonist for mGluR5 |
| Phenylethylamine | Simple phenethyl structure | Neurotransmitter modulator |
| Tetrahydroisoquinoline | Contains a tetrahydroisoquinoline moiety | Antidepressant properties |
The unique combination of tetrahydropyran and phenyl groups in this compound may enhance its solubility and biological activity compared to simpler structures like phenylethylamine.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds similar to this compound:
- Antidepressant Screening : A study demonstrated that compounds with similar structural motifs exhibited significant antidepressant-like effects in animal models, suggesting that this compound may share these properties.
- Neurotransmitter Modulation : Research indicated that related compounds could effectively modulate serotonin levels, which is crucial for treating depression and anxiety disorders.
- Enzyme Interaction : A recent investigation showed that derivatives could inhibit specific enzymes involved in neurotransmitter metabolism, further supporting their potential as therapeutic agents .
Q & A
Q. What are the established synthetic routes for preparing [2-(Tetrahydropyran-4-yloxy)phenyl]methylamine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : Introduce the tetrahydropyran-4-yloxy group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or alkylation of a phenolic intermediate.
- Step 2 : Introduce the methylamine group via reductive amination (e.g., NaBHCN with ammonium acetate) or substitution of a halogenated intermediate with methylamine.
Key factors affecting yield include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst selection (e.g., Pd/C for hydrogenation) . - Table 1 : Reaction conditions for analogous tetrahydro-pyran derivatives:
| Reaction Type | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxidation | KMnO, HSO | 60–75% | |
| Reductive Amination | NaBHCN, MeOH | 50–80% |
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves (0.11 mm thickness, ASTM D6978 standard) and ANSI Z87.1-certified goggles.
- Ventilation : Conduct reactions in a fume hood with ≥0.5 m/s airflow to prevent inhalation of vapors.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using silica gel.
- Waste Disposal : Segregate amine-containing waste in airtight containers labeled "Hazardous Organic Bases" .
Q. How can researchers determine the solubility and stability of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Use shake-flask method (10 mg compound in 1 mL solvent, agitated at 25°C for 24 hrs). Common solvents: DMSO (high solubility), ethyl acetate (moderate), hexane (low).
- Stability : Perform stress testing at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 1 mL/min acetonitrile/water gradient). Analogous compounds show stability in pH 5–7 buffers but degrade under UV light .
Q. What analytical methods are recommended for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR (500 MHz, DMSO-): Expect aromatic protons at δ 6.8–7.2 ppm and tetrahydropyran protons at δ 3.5–4.0 (OCH) and δ 1.5–2.0 (CH).
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H] (calculated m/z: 235.3).
- FT-IR : Confirm NH stretch at 3300–3500 cm and C-O-C (tetrahydropyran) at 1100–1250 cm .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (20–60°C), catalyst loading (0.1–5 mol% Pd), and solvent (THF vs. DMF). Use response surface methodology to identify optimal conditions.
- Case Study : In analogous Pd-catalyzed couplings, increasing Pd(OAc) from 2 to 5 mol% improved yield by 25% but required post-reaction purification via silica gel chromatography .
Q. What methodological approaches resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?
- Methodological Answer :
- Advanced NMR : Use C-DEPT to distinguish CH and CH groups. For ambiguous splitting, employ 2D-COSY or NOESY to confirm coupling networks.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahydropyran chair conformation) with single-crystal diffraction (Mo-Kα radiation, 100 K) .
Q. What strategies assess the compound's stability under acidic, basic, or oxidative conditions relevant to pharmaceutical applications?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% HO (oxidative) at 60°C for 24 hrs. Monitor by LC-MS:
- Degradation Products : Look for hydrolysis of the ether bond (tetrahydropyran detachment) or N-oxidation.
- Kinetic Modeling : Calculate t (time for 10% degradation) using Arrhenius plots. Analogous compounds show t > 6 months at 25°C .
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electrophilic regions (e.g., NH group as nucleophile).
- Molecular Docking : Predict binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina. Preliminary models suggest moderate binding (ΔG ≈ -7.5 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
